
3-Bromo-2,4,6-trichloro-8-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4,6-trichloro-8-methoxyquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,6-trichloro-8-methoxyquinoline typically involves the halogenation of a quinoline precursor. One common method is the bromination and chlorination of 8-methoxyquinoline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,4,6-trichloro-8-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as aminoquinolines, thioquinolines, or alkoxyquinolines can be formed.
Oxidation Products: Quinoline N-oxides are common oxidation products.
Reduction Products: Dehalogenated quinolines are typical reduction products.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4,6-trichloro-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of halogenated quinolines and their interactions with biological targets.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,4,6-trichloro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-hydroxy-8-methoxyquinoline
- 4-Bromo-6-methoxyquinoline
- 4-Bromo-3-chloro-7-methoxyquinoline
Uniqueness
3-Bromo-2,4,6-trichloro-8-methoxyquinoline is unique due to the presence of three chlorine atoms and one bromine atom, which confer distinct reactivity and biological activity compared to other halogenated quinolines. The specific substitution pattern enhances its potential for diverse applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C10H5BrCl3NO |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3-bromo-2,4,6-trichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H5BrCl3NO/c1-16-6-3-4(12)2-5-8(13)7(11)10(14)15-9(5)6/h2-3H,1H3 |
InChI-Schlüssel |
YLIRFPBPPKRBMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1N=C(C(=C2Cl)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13005509.png)
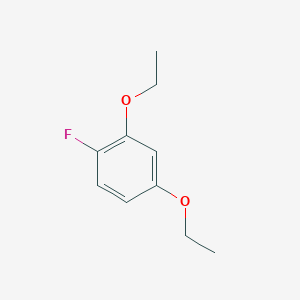
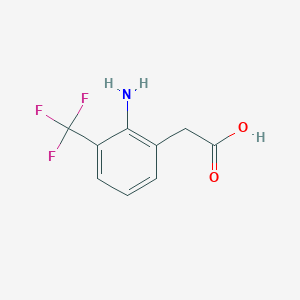
![methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13005533.png)
![(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13005539.png)
![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol](/img/structure/B13005547.png)
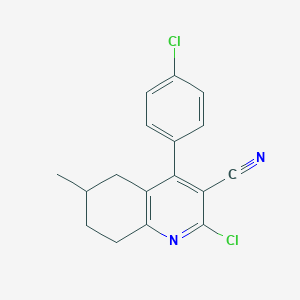
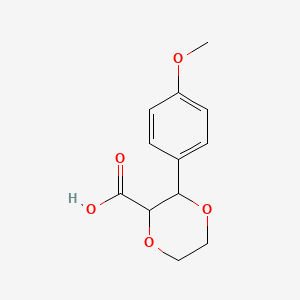
![2-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13005567.png)
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
![6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)
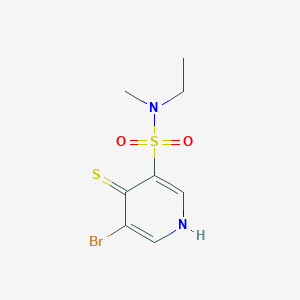

![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
